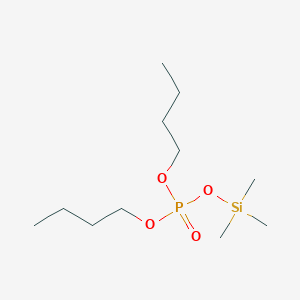![molecular formula C4H14Cl2N6 B13816265 2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride CAS No. 13282-14-9](/img/structure/B13816265.png)
2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride typically involves the reaction of ethylenediamine with cyanamide under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen-containing products.
Reduction: It can be reduced to simpler amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various guanidine derivatives, amines, and other nitrogen-containing compounds .
Scientific Research Applications
2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
N-(2-Guanidinoethyl)guanidine: A similar compound without the dihydrochloride component.
Guanidine: A simpler compound with similar nitrogen-containing functional groups.
Ethylenediamine: A precursor in the synthesis of 2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its high nitrogen content and ability to form stable salts with acids make it particularly valuable in various scientific and industrial applications .
Properties
CAS No. |
13282-14-9 |
|---|---|
Molecular Formula |
C4H14Cl2N6 |
Molecular Weight |
217.10 g/mol |
IUPAC Name |
2-[2-(diaminomethylideneamino)ethyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C4H12N6.2ClH/c5-3(6)9-1-2-10-4(7)8;;/h1-2H2,(H4,5,6,9)(H4,7,8,10);2*1H |
InChI Key |
MXMXYRFYLKFSCR-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=C(N)N)N=C(N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



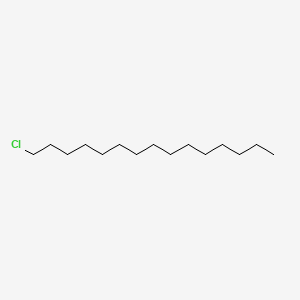
![1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13816197.png)
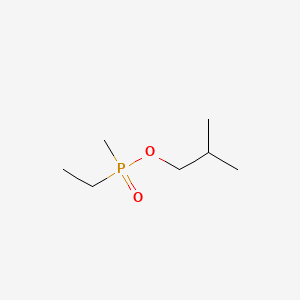
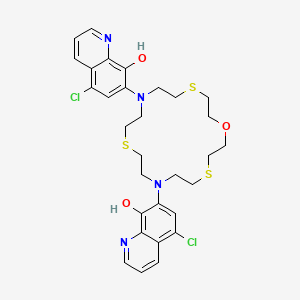
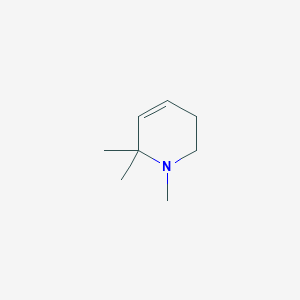
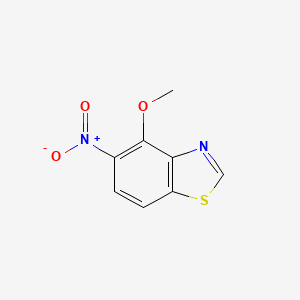
![2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B13816213.png)
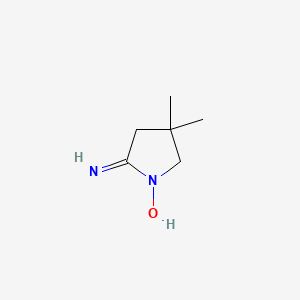
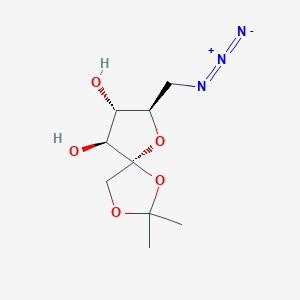
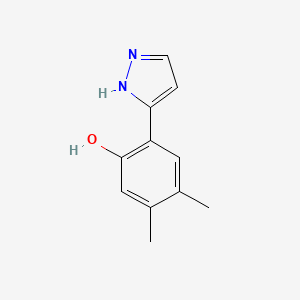
![1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane](/img/structure/B13816230.png)
